4,4'-Biphenyldisulfonyl chloride

Übersicht

Beschreibung

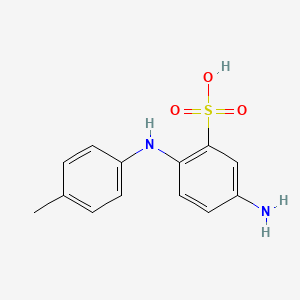

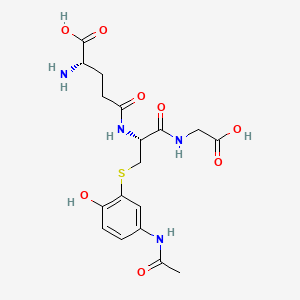

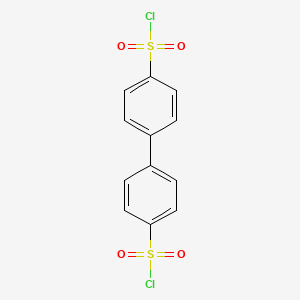

4,4’-Biphenyldisulfonyl chloride is a chemical compound with the molecular formula C12H8Cl2O4S2 . It has an average mass of 351.225 Da and a monoisotopic mass of 349.924103 Da . It is also known by other names such as [1,1’-Biphenyl]-4,4’-disulfonyl dichloride and Biphenyl-4,4’-disulfonyl dichloride .

Synthesis Analysis

Biphenyl-4,4’-disulfonyl chloride has been used in the synthesis of 6 A,6 D -diamino-6 A,6 D -dideoxy-β-cyclodextrin .Molecular Structure Analysis

The molecular structure of 4,4’-Biphenyldisulfonyl chloride consists of 29 bonds in total, including 21 non-H bonds, 16 multiple bonds, 3 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 sulfones .Chemical Reactions Analysis

Biphenyl-4,4’-disulfonyl chloride reacts with cycloinulohexaose in pyridine to form capped cyclofructan, 6 A,6 C -di- O - (biphenyl-4,4’-disulfonyl)-cycloinulohexaose .Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 476.7±38.0 °C at 760 mmHg, and a flash point of 242.1±26.8 °C . It has 4 H bond acceptors, 0 H bond donors, 3 freely rotating bonds, and 0 Rule of 5 violations . It decomposes in contact with water and is insoluble in water .Wissenschaftliche Forschungsanwendungen

Activation of Hydroxyl Groups

4-Fluorobenzenesulfonyl chloride, a compound related to 4,4'-biphenyldisulfonyl chloride, shows effectiveness in activating hydroxyl groups of polymeric carriers. This reagent allows for the covalent attachment of biologicals to solid supports, such as functionalized polystyrene microspheres and cellulose rods. This activation is beneficial for therapeutic applications, including bioselective separation of lymphocyte subsets from whole blood and tumor cells from bone marrow (Chang et al., 1992).

Synthesis of Quadruple Calix[4]arene

The synthesis of a quadruple calix[4]arene, a macrocyclic compound, was efficiently achieved using 4,4'-biphenyldisulfonyl chloride. This synthesis demonstrates its utility in constructing complex organic structures, as seen in the X-ray crystal structure of the compound (Hwang & Kim, 2000).

Development of Ketooximes and Their Complexes

Research involving the reaction of chloroacetyl chloride with biphenyl led to the creation of 4-biphenylhydroximoyl chloride, and subsequently, various ketooximes. These ketooximes, along with their metal complexes, have been characterized for potential applications, showcasing the versatility of biphenyl derivatives in coordination chemistry (Karipcin & Arabali, 2006).

Improvement of Detection Responses in LC-MS

Derivatization methods using reagents like 4-nitrobenzenesulfonyl chloride significantly enhance the detection responses of estrogens in liquid chromatography-mass spectrometry (LC-MS). This approach is crucial for accurate quantification in biological fluids, aiding in the diagnosis of fetoplacental function (Higashi et al., 2006).

Creation of Polyamide Thin Film Composite Membranes

Innovative synthesis of tri- and tetra-functional biphenyl acid chlorides, including variants of 4,4'-biphenyldisulfonyl chloride, has led to the development of thin film composite reverse osmosis membranes. These membranes display significant potential in water purification technologies, thanks to their enhanced salt rejection and flux performance (Li et al., 2007; Li et al., 2008).

Nickel-Catalyzed Cross-Coupling Reactions

The use of 4,4'-biphenyldisulfonyl chloride in nickel-catalyzed cross-coupling reactions demonstrates its role in synthesizing complex organic compounds. This process is significant in organic synthesis, providing a pathway to create diverse chemical structures (Everson et al., 2014).

Mining the Chemical Space

Polymer-supported benzenesulfonamides prepared from 4,4'-biphenyldisulfonyl chloride have been used in various chemical transformations. This includes unusual rearrangements to yield diverse privileged scaffolds, highlighting its role in advancing synthetic chemistry (Fülöpová & Soural, 2015).

Synthesis under Microwave Irradiation

The synthesis of biphenyl-4,4'-disulfonyl chloride under microwave irradiation represents an advancement in synthetic methodologies. This method offers enhanced efficiency and increased yield, indicating the evolving nature of chemical synthesis techniques (Le et al., 2009).

Antibacterial Applications

N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, derived from reactions involving 4,4'-biphenyldisulfonyl chloride, have shown potent antibacterial properties. This underscores the potential pharmaceutical applications of biphenyl derivatives in combating bacterial infections (Abbasi et al., 2015).

Isomerism Effect in Layered Frameworks

The study of organic salts of 4,4'-biphenyldisulfonic acid with primary amines revealed the isomerism effect on the flexibility of layered frameworks. This research contributes to the understanding of molecular interactions and structural dynamics in organic compounds (Mizobe et al., 2007).

Safety And Hazards

4,4’-Biphenyldisulfonyl chloride is classified as a dangerous substance. It causes severe skin burns and eye damage, and may be corrosive to metals . Safety measures include avoiding breathing dusts or mists, keeping only in the original container, washing skin thoroughly after handling, and storing in a corrosive-resistant container with a resistant inner liner .

Eigenschaften

IUPAC Name |

4-(4-chlorosulfonylphenyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O4S2/c13-19(15,16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20(14,17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFAWEIFBPUXOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063016 | |

| Record name | [1,1'-Biphenyl]-4,4'-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Biphenyldisulfonyl chloride | |

CAS RN |

3406-84-6 | |

| Record name | [1,1′-Biphenyl]-4,4′-disulfonyl dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3406-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4,4'-disulfonyl dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003406846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Biphenyldisulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-4,4'-disulfonyl dichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4,4'-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-bis(phenylsulphonyl) dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.